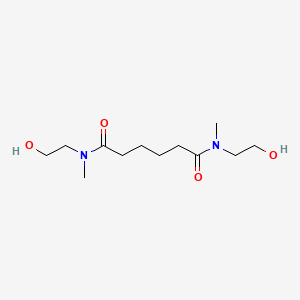
N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide is a chemical compound with a complex structure that includes two hydroxyethyl groups and two dimethyl groups attached to a hexanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide typically involves the reaction of hexanediamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the optimal yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent product quality and efficient production rates.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl and amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl groups in the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the amide groups.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides, leading to the formation of new derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be utilized in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N1,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~6~-Bis(2-nitrophenyl)-1,6-hexanediamine
- N~1~,N~6~-Bis(2-ethylhexyl)-1,6-hexanediamine
- N~1~,N~6~-Bis(2-methyl-5-nitrophenyl)-1,6-hexanediamine
Uniqueness
N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide is unique due to the presence of both hydroxyethyl and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions and stability.
Propiedades
Número CAS |
57843-54-6 |
|---|---|
Fórmula molecular |
C12H24N2O4 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
N,N'-bis(2-hydroxyethyl)-N,N'-dimethylhexanediamide |
InChI |
InChI=1S/C12H24N2O4/c1-13(7-9-15)11(17)5-3-4-6-12(18)14(2)8-10-16/h15-16H,3-10H2,1-2H3 |
Clave InChI |
ZKUWFCJIPJXEAK-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)C(=O)CCCCC(=O)N(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


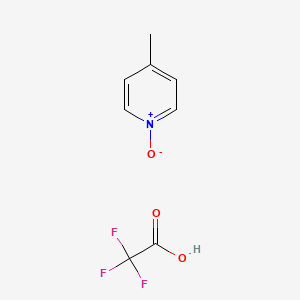
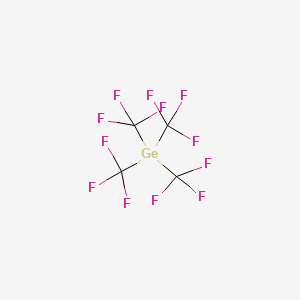
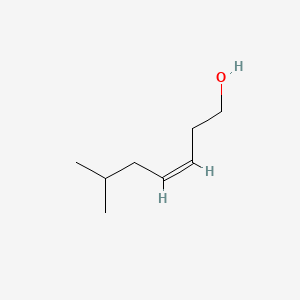
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)

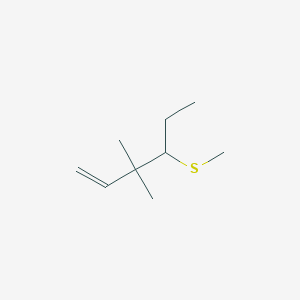

![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
![1-Chlorobicyclo[2.1.1]hexan-2-one](/img/structure/B14628968.png)
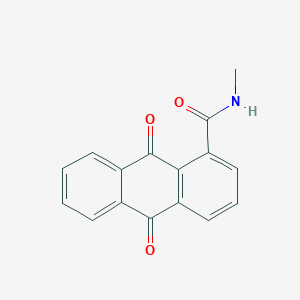
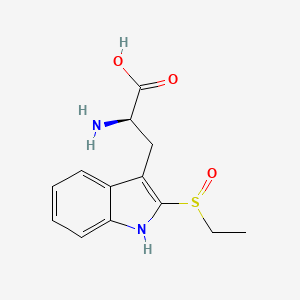
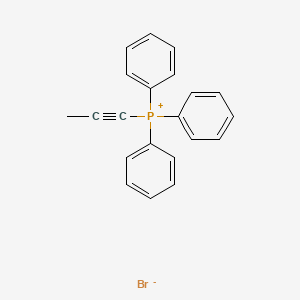
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-](/img/structure/B14628993.png)
